Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2S/c1-2-18-14(17)16-8-7-13(19-10-9-16)11-5-3-4-6-12(11)15/h3-6,13H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMIPPYWAVSTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(SCC1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate typically involves the formation of the thiazepane ring followed by the introduction of the ethyl ester and 2-fluorophenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a 2-fluorophenyl-substituted amine and a thiolactone can lead to the formation of the thiazepane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity. The thiazepane ring structure allows for interactions with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural and physicochemical properties of Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate with its closest analogs:
Key Observations:
- Lipophilicity : The chlorine atom in the 2-chlorophenyl derivative increases logP compared to the fluorine analog, which may affect membrane permeability .
- Stereochemistry: The thiophene-containing analog () has a defined (7S) configuration, which could lead to distinct pharmacological profiles compared to the non-chiral fluorophenyl derivative .
Pharmacological and Physicochemical Properties
- Metabolic Stability: The fluorine atom in the 2-fluorophenyl group is known to reduce oxidative metabolism, enhancing half-life compared to non-fluorinated analogs .
- Solubility : The thiophene analog () may exhibit higher aqueous solubility due to the sulfur atom’s polarizability, contrasting with the hydrophobic fluorophenyl group .
- Ring Conformation : The puckering of the 1,4-thiazepane ring, analyzed via crystallographic tools like SHELX (), influences molecular geometry and target interactions .
Biological Activity
Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate is a thiazepane derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a thiazepane ring, which is a seven-membered heterocyclic structure containing both sulfur and nitrogen atoms, along with an ethyl ester and a 2-fluorophenyl substituent.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the cyclization of specific precursors under controlled conditions. Common methods include the reaction of a 2-fluorophenyl-substituted amine with a thiolactone, often utilizing bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. It has been investigated for its cytotoxic effects against various human tumor cell lines, including HepG2 (hepatocellular carcinoma), SW480 (colorectal cancer), and A2780 (ovarian cancer). The compound's mechanism of action may involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation .
Table 1: Cytotoxic Activity Against Tumor Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 0.22 |
| SW480 | 0.09 |
| A2780 | 0.32 |
These findings suggest that this compound could serve as a lead compound for the development of new anticancer therapeutics.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary investigations suggest that it may possess significant antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment .
The mechanism through which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially modulating their activity and leading to therapeutic effects .
Case Studies
Several case studies have documented the biological activity of thiazepane derivatives similar to this compound. For instance:
- Study on Anticancer Activity : A recent study demonstrated that derivatives similar to this compound induced cell cycle arrest and apoptosis in cancer cells by inhibiting topoisomerase I activity .
- Toxicity Assessment : In animal models, compounds related to this compound have shown low toxicity profiles at therapeutic doses, suggesting potential safety for clinical applications .
Q & A
Basic: What are the standard synthetic routes for Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate?
Methodological Answer:
The synthesis typically involves cyclization of precursors such as thiol-containing intermediates and fluorophenyl-substituted amines. A common approach includes:
Ring Formation : Reacting a fluorophenyl-substituted amine with a thiol-containing ester under basic conditions (e.g., K₂CO₃ in DMF) to form the thiazepane ring.
Esterification : Introducing the ethyl carboxylate group via nucleophilic substitution or coupling reactions.
Purification : Using column chromatography (hexanes/EtOAC with 0.25% Et₃N) to isolate the product .
Key Considerations : Optimize reaction time (24–48 hrs) and solvent polarity to minimize byproducts like regioisomers or uncyclized intermediates .
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural elucidation combines:
Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl coupling constants, ester carbonyl signals).
X-ray Crystallography : Using programs like SHELX or WinGX to resolve bond angles, ring puckering (Cremer-Pople parameters), and anisotropic displacement ellipsoids .
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₄H₁₆FNO₂S) and isotopic patterns .
Data Interpretation : Compare experimental metrics (e.g., S–N bond length: ~1.68 Å) with computational models (DFT) to validate stereochemistry .
Advanced: How can computational methods predict the bioactivity of this compound?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like cyclin-dependent kinases (CDK2) or neurotransmitter receptors. Focus on fluorophenyl interactions with hydrophobic pockets .
QSAR Modeling : Train models on fluorophenyl-thiazepane derivatives to correlate substituent electronegativity (e.g., fluorine’s Hammett σₚ value) with IC₅₀ values .
MD Simulations : Analyze stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns) using GROMACS .
Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition, cell viability) to refine computational parameters .
Advanced: What strategies resolve contradictions in reported biological activities?
Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values) arise from:
Experimental Variables :
- Assay Conditions : Standardize pH (7.4), temperature (37°C), and solvent (DMSO concentration ≤0.1%) .
- Cell Lines : Use isogenic models to control for genetic variability.
Data Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to aggregate results from multiple studies, adjusting for batch effects .
Structural Reanalysis : Re-examine crystallographic data (e.g., CCDC entries) to confirm conformational differences affecting bioactivity .
Basic: What are the key physicochemical properties influencing its reactivity?
Methodological Answer:
Lipophilicity : LogP (~2.8) calculated via HPLC retention times, critical for membrane permeability .
Acid-Base Behavior : pKa of the thiazepane nitrogen (~7.1) determined by potentiometric titration, affecting protonation state in biological systems .
Thermal Stability : TGA/DSC to assess decomposition temperatures (>200°C) and storage conditions (dry, inert atmosphere) .
Advanced: How to design SAR studies for fluorophenyl-thiazepane derivatives?
Methodological Answer:
Substituent Variation : Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups at the phenyl 2-, 3-, or 4-positions .
Biological Screening : Test against panels (e.g., NCI-60 cancer lines) to identify activity cliffs.
3D Pharmacophore Mapping : Use MOE or Phase to identify essential features (e.g., fluorophenyl π-stacking, ester H-bond acceptors) .
Case Study : Replace the ethyl ester with trifluoroethyl (as in ) to enhance metabolic stability .
Advanced: How to troubleshoot low yields in multi-step syntheses?
Methodological Answer:
Intermediate Analysis : Use LC-MS to identify side products (e.g., over-oxidation, ring-opening).
Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps; add ligands (XPhos) to improve turnover .
Scale-Up Adjustments : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation .
Basic: What safety precautions are required during handling?
Methodological Answer:
PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (per SDS guidelines) .
Ventilation : Use fume hoods to avoid inhalation of fine powders.
Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
Advanced: How to analyze conformational dynamics of the thiazepane ring?
Methodological Answer:
Crystallography : Resolve puckering parameters (θ, φ) using Cremer-Pople coordinates .
VT-NMR : Monitor ring-flipping barriers (ΔG‡) via coalescence experiments in DMSO-d₆ .
DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to map energy minima .
Advanced: What in vivo models evaluate its neuroprotective potential?
Methodological Answer:
Animal Models : Induce neuroinflammation in rodents (e.g., LPS injection) and measure ER stress markers (BIP, caspase-3) via Western blot .
Dosage Optimization : Conduct PK/PD studies to determine brain-plasma ratios (LC-MS/MS) and optimal dosing schedules .
Behavioral Assays : Use Morris water maze to assess cognitive improvement post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
